3-(1,3-Thiazol-2-yl)benzoic acid
Overview
Description
The compound 3-(1,3-Thiazol-2-yl)benzoic acid is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, attached to the benzene ring of benzoic acid. This structural modification is significant as thiazole derivatives are known for their biological activities and applications in pharmaceuticals .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of coumarin-thiazole derivatives, which are structurally related to 3-(1,3-Thiazol-2-yl)benzoic acid, has been reported to involve the preparation of the thiazole moiety followed by its incorporation into other molecular frameworks . Similarly, the synthesis of benzo[d]thiazol-2-yl derivatives can involve cyclization of chloro-arylacrylic acids to form the benzoic acid core, which can then be further functionalized .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a benzo[d]thiazol-2-yl derivative was confirmed using single-crystal X-ray diffraction and optimized using density functional theory (DFT) calculations . The molecular geometry, vibrational modes, and chemical shifts are typically in good agreement with experimental data, which is also true for other related compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation with other molecules to form more complex structures. For example, benzoic acids formed in situ from chloro-arylacrylic acids can undergo condensation with amino-triazoles to yield triazolothiadiazoles . Additionally, thiazole-containing benzoic acid derivatives can act as inhibitors for enzymes such as protein kinase CK2, where modifications to the benzoic acid moiety can maintain or enhance inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the introduction of a thiazole derivative into a polymer matrix can impart antimicrobial properties, as seen with the coumarin-thiazole derivative incorporated into polyurethane varnish . The physical and mechanical resistances of such formulations can be enhanced by the addition of the thiazole derivative. The thermal behavior of these compounds can be studied using TG/DTA thermograms, which summarize the material's stability against temperature . Additionally, the solvent can affect the molecular aggregation of thiazole derivatives, as observed in spectroscopic studies .
Scientific Research Applications
Synthesis of Plant Growth Regulators
3-(1,3-Thiazol-2-yl)benzoic acid and its derivatives have been synthesized for testing as potential plant growth regulators. The synthesis process involves a four-step procedure starting from commercially available materials, leading to the formation of thiazole esters and ultimately yielding benzoic acids (Teitei, 1980).
Antimicrobial Applications
Compounds derived from 3-(1,3-Thiazol-2-yl)benzoic acid exhibit significant antimicrobial activity. A notable application includes their incorporation into polymers like polyurethane for antimicrobial coatings. These coatings demonstrated effective antimicrobial properties against various microorganisms (El‐Wahab et al., 2014).
Anti-inflammatory Activity
Derivatives of 3-(1,3-Thiazol-2-yl)benzoic acid have been synthesized and shown to possess anti-inflammatory activity. This includes their usage in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).
Applications in Solar Energy
3-(1,3-Thiazol-2-yl)benzoic acid derivatives are used in the field of solar energy, particularly in dye-sensitized solar cells. Their role as electron-acceptors helps improve the power conversion efficiency and stability of these cells (Yang et al., 2016).
Corrosion Inhibition
Thiazole derivatives, including those related to 3-(1,3-Thiazol-2-yl)benzoic acid, have been identified as effective corrosion inhibitors, especially for materials like oil-well tubular steel in harsh chemical environments (Yadav et al., 2015).
Biofilm Inhibition
Novel thiazolidiones, which can be derived from 3-(1,3-Thiazol-2-yl)benzoic acid, have been synthesized and evaluated for their efficacy in inhibiting biofilm growth. These compounds have demonstrated potent antibacterial properties, making them relevant in medical and industrial applications (Pan et al., 2011).
properties
IUPAC Name |
3-(1,3-thiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFSSABBFANDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610558 | |
Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yl)benzoic acid | |
CAS RN |
847956-27-8 | |
Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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